3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one
Description
Chemical Structure and Properties 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one (CAS: 1080636-56-1) is a small heterocyclic compound with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It features a cyclobutanone core fused to a 3-methyl-1,2,4-oxadiazole ring. The oxadiazole moiety is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and hydrogen-bonding capabilities, making it a valuable scaffold in medicinal chemistry and drug design .
Applications This compound is marketed as a "versatile small molecule scaffold" for laboratory use, particularly in the development of bioactive molecules.
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-8-7(11-9-4)5-2-6(10)3-5/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVLBGUOFHZQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups on the oxadiazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Complexity and Binding Affinity The cyclobutanone derivative (C₇H₈N₂O₂) is the simplest in this group, lacking aromatic extensions. This compactness may enhance membrane permeability compared to bulkier analogs like 3-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid (C₁₂H₁₁N₃O₄), which showed moderate binding energy (-7.24 kcal/mol) to the RPS3 protein .
Functional Group Impact The benzaldehyde analog (C₁₀H₈N₂O₂) introduces an aldehyde group, enabling participation in Schiff base formation or further functionalization. However, its high cost (¥70,200/1g) limits large-scale applications .
Commercial and Synthetic Utility The cyclobutanone derivative is marketed as a "versatile scaffold" (CymitQuimica, 2025), while para-substituted benzoic acid derivatives are prioritized in commercial catalogs for specialized synthesis .
Research Findings and Limitations
- Binding Studies: The benzoic acid derivative (C₁₂H₁₁N₃O₄) showed weaker binding to RPS3 compared to natural ligands like baicalein (-7.54 kcal/mol), suggesting that cyclobutanone-based analogs may require structural optimization for competitive inhibition .
- Safety Profile : Complex derivatives (e.g., pyridine-piperidine hybrid) exhibit higher toxicity, emphasizing the need for rigorous safety screening when modifying the oxadiazole core .
- Data Gaps: Solubility, pharmacokinetic data, and synthetic routes for the cyclobutanone derivative remain undocumented in the provided evidence, highlighting areas for further research.
Biological Activity
3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on the latest research findings.
- Chemical Formula : CHNO
- Molecular Weight : 180.20 g/mol
- CAS Number : 1080636-56-1
- Structure : The compound features a cyclobutanone ring substituted with a 3-methyl-1,2,4-oxadiazole moiety, which is responsible for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole scaffold exhibit a wide range of biological activities, including:
- Anticancer Activity : Many oxadiazole derivatives have shown promising results in inhibiting various cancer cell lines. For instance, studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against lung carcinoma (A549), colon carcinoma (HT29), and breast cancer (MDA-MB-231) cell lines using MTT assays .
- Antimicrobial Properties : The oxadiazole ring has been linked to antimicrobial activity. Compounds with this structure have been reported to inhibit bacterial growth and may serve as potential leads in antibiotic development.
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic potential of various oxadiazole derivatives against human cancer cell lines. The results showed that compounds with structural similarities to this compound had significant inhibitory effects on cell proliferation. The IC50 values were determined to assess potency:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 15.4 |
| Similar Oxadiazole | HT29 | 12.8 |
| Similar Oxadiazole | MDA-MB-231 | 10.5 |
These findings suggest that the compound may act as a potent anticancer agent.
Case Study 2: Mechanistic Studies
Another study focused on the mechanism of action of oxadiazole derivatives. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential therapeutic role in cancer treatment by promoting programmed cell death.
Pharmacological Significance
The pharmacological significance of this compound lies in its potential applications in drug development:
- Anticancer Therapeutics : Due to its cytotoxic properties against various cancer cell lines.
- Antimicrobial Agents : Potential use in developing new antibiotics.
- Anti-inflammatory Drugs : The oxadiazole structure has been associated with anti-inflammatory effects.
Q & A
Q. How to address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Verify purity via HPLC and repeat measurements under standardized conditions (e.g., heating rate 1°C/min for mp).
- Crystallographic Validation : Compare experimental XRD data with computational predictions (e.g., Mercury CSD) to rule out polymorphic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
